2-[3-(Methoxymethyl)phenyl]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGPNRMUXCPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256382-37-3 | |
| Record name | 2-[3-(methoxymethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Molecular and Electronic Structure Investigations of 2 3 Methoxymethyl Phenyl Acetic Acid
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating molecular properties that may be difficult to determine experimentally. For a molecule like 2-[3-(Methoxymethyl)phenyl]acetic acid, these methods can elucidate its structure, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. A DFT calculation for this compound would begin by optimizing its three-dimensional structure to find the most stable arrangement of its atoms (the lowest energy state). This process would yield precise information on bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure could be analyzed to understand the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would illustrate the charge distribution. Regions of negative potential (typically colored red) would indicate areas rich in electrons, such as around the oxygen atoms of the carboxylic acid and ether groups, which are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) would highlight electron-poor areas, like the hydrogen atom of the carboxylic acid, indicating sites for nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Orbital Localization)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org An FMO analysis of this compound would calculate this energy gap and show the localization of the HOMO and LUMO on different parts of the molecule, providing insight into its reactive sites.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Nuclear Magnetic Resonance (NMR) Chemical Shifts)
Computational methods can predict various spectroscopic parameters. For this compound, theoretical vibrational frequencies (corresponding to infrared and Raman spectra) could be calculated to help identify characteristic functional groups. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms could be predicted. These calculated values, when compared with experimental spectra, are invaluable for confirming the molecule's structure and assigning specific signals to individual atoms.
Conformational Landscape Analysis and Energy Minima Identification
Molecules with rotatable bonds, such as the methoxymethyl and acetic acid side chains in this compound, can exist in multiple spatial arrangements called conformations. A conformational analysis would systematically explore these different arrangements to identify the most stable conformers (energy minima). This analysis is crucial for understanding the molecule's preferred shape in different environments, which influences its physical properties and biological activity.
Dipole Moment, Polarizability, and Hyperpolarizability Computations
These calculations quantify a molecule's response to an external electric field.
Polarizability: This measures how easily the electron cloud of the molecule can be distorted by an electric field.
Hyperpolarizability: This is a nonlinear optical property that describes more complex responses to strong electric fields, relevant for materials science applications.
These computed values provide a deeper understanding of the molecule's intermolecular interactions and its potential use in optical materials.
Solid-State Structural Elucidation
Comprehensive searches for crystallographic data on this compound have revealed a notable absence of publicly available single-crystal X-ray diffraction studies. As of the current date, the specific molecular conformation, crystal packing, and detailed supramolecular interactions of this compound in the solid state have not been reported in peer-reviewed scientific literature.
The subsequent sections, which are predicated on the availability of such crystallographic data, cannot be populated with the scientifically accurate and detailed research findings required. These sections include:
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
While structural analyses of related but distinct compounds, such as 2-(2-methoxyphenyl)acetic acid and 2-(2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl)acetic acid, are available, the strict focus of this article on this compound precludes the inclusion of data from these different molecules. The subtle changes in isomeric substitution and the presence of additional functional groups in these related compounds would lead to significant differences in their crystal packing and intermolecular interactions. Therefore, extrapolating from their structures would not provide a scientifically accurate representation for the title compound.
Further research involving the synthesis and crystallographic analysis of this compound is necessary to elucidate its solid-state structure and provide the data required for a complete analysis as outlined.
Structure Activity Relationship Sar and Mechanistic Studies of 2 3 Methoxymethyl Phenyl Acetic Acid Analogues
Comparative Analysis of Biological Activities Across Substituted Phenylacetic Acid Derivatives
Phenylacetic acid (PAA) and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and plant growth-regulating properties. The core structure of PAA serves as a scaffold, and the introduction of various substituents onto the phenyl ring can significantly modulate its biological efficacy and mechanism of action.
Research into the antibacterial mechanism of phenylacetic acid has shown its ability to disrupt cell membrane integrity, affect cell metabolism, and inhibit protein synthesis in pathogens like Agrobacterium tumefaciens. nih.govresearchgate.net PAA demonstrated a significant antibacterial effect with a half-maximal inhibitory concentration (IC50) of 0.8038 mg/mL against this bacterium. nih.govresearchgate.net
In the realm of anti-inflammatory agents, derivatives such as diclofenac (B195802), which is a phenylacetic acid derivative, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The nature of the substituents on the phenyl ring plays a critical role in the potency and selectivity of COX inhibition.
Furthermore, phenylacetic acid itself is recognized as a plant hormone (auxin), although its effect is weaker than that of indole-3-acetic acid. wikipedia.org The introduction of different functional groups can either enhance or diminish this auxin activity, highlighting the sensitivity of biological systems to the structural modifications of the PAA scaffold.
The biological activity of these derivatives is largely dependent on their physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate parameters like lipophilicity and electronic effects of substituents with the observed biological activities.
Influence of the Methoxymethyl Substituent on Biological Activity Profiles
While direct studies on the biological activity of 2-[3-(methoxymethyl)phenyl]acetic acid are limited in publicly available literature, the influence of the methoxymethyl substituent can be inferred from general principles of medicinal chemistry and SAR studies of related analogues. The methoxymethyl group (-CH₂OCH₃) possesses several characteristics that can impact the molecule's interaction with biological targets.
The presence of the ether oxygen atom can introduce a degree of polarity and the potential for hydrogen bond acceptance. This can facilitate interactions with specific amino acid residues in a protein's binding site. The methoxy (B1213986) component itself has been studied in other phenylacetic acid derivatives. For instance, in some contexts, a methoxy group has been shown to be important for retaining antimicrobial activity in related compounds.
Impact of Positional Isomerism (Ortho, Meta, Para) on Structure-Activity Relationships
The position of a substituent on the phenyl ring of a phenylacetic acid derivative can have a profound effect on its biological activity. The relative positions—ortho (1,2-), meta (1,3-), and para (1,4-)—can alter the molecule's shape, electronic distribution, and ability to interact with a biological target. libretexts.org
For this compound, the methoxymethyl group is in the meta position relative to the acetic acid moiety. Studies on other substituted phenylacetic acids have shown that the meta position can be favorable for certain biological activities. For instance, computational docking studies of various PAA derivatives against targets like DNA, Pim kinase protein, and urease enzymes have suggested that meta-substituted derivatives can exhibit superior binding interactions compared to their ortho and para counterparts. researchgate.netjspae.com In one such study, 3-chloro-PAA demonstrated the highest docking score with DNA. researchgate.netjspae.com
Computational Docking and Ligand-Target Interaction Prediction for Hypothetical Biological Targets
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. jspae.combohrium.comresearchgate.net This method can provide valuable insights into the potential mechanism of action of a compound and guide the design of more potent and selective analogues.
For this compound, molecular docking studies could be performed against a range of hypothetical biological targets to predict its potential activities. The process involves generating a 3D model of the compound and docking it into the binding site of a target protein with a known crystal structure. The docking software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score. jspae.com
For example, based on the known activities of other phenylacetic acid derivatives, hypothetical targets for this compound could include bacterial enzymes, cyclooxygenase enzymes, or hormone receptors. Docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the methoxymethyl group, the carboxylic acid group, and the amino acid residues of the target's active site.
Studies on other PAA derivatives have shown that they can interact with the active sites of enzymes like Pim kinase and urease. researchgate.netjspae.com For instance, 3-Methoxy-PAA has been docked with the urease enzyme, indicating the potential for this class of compounds to interact with metalloenzymes. researchgate.net By comparing the predicted binding modes and affinities of ortho, meta, and para isomers of methoxymethyl-substituted phenylacetic acid, computational studies could further elucidate the SAR and explain the observed differences in biological activity.
Biological and Biochemical Research on 2 3 Methoxymethyl Phenyl Acetic Acid and Its Bioisosteres/analogues Pre Clinical Focus
Evaluation of Antimicrobial Properties (e.g., Antifungal, Antibacterial Activity)
Phenylacetic acid and its derivatives have been recognized for their antimicrobial properties against a variety of microorganisms nih.govjchps.comyoutube.com. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the phenyl ring researchgate.net.
Inhibition of Microbial Growth and Spore Germination
Phenylacetic acid (PAA) has demonstrated significant inhibitory effects on the growth of various fungi and bacteria. For instance, PAA isolated from Streptomyces humidus completely inhibited the growth of several plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations ranging from 10 to 50 μg/ml nih.gov. The antibacterial activity of PAA has also been documented against both Gram-positive and Gram-negative bacteria nih.gov. For example, PAA isolated from Bacillus megaterium L2 showed good antibacterial activity against Agrobacterium tumefaciens T-37 with a half-maximal inhibitory concentration (IC50) of 0.8038 mg/mL nih.govresearchgate.net. The mechanism of action is thought to involve the disruption of cell membrane integrity and inhibition of essential metabolic processes nih.govresearchgate.net.
Furthermore, PAA and its derivatives have been shown to inhibit the germination of fungal spores, a critical stage in the fungal life cycle and plant infection. PAA and its methyl ester, methylphenyl acetate (B1210297) (MPA), produced by Bacillus mycoides BM02, were found to suppress the spore germination of Fusarium oxysporum f. sp. lycopersici nih.govdoaj.orgnih.govfrontiersin.org. Notably, PAA was more potent than MPA, with a minimum concentration of 0.25 mg/mL required for complete inhibition of spore germination nih.govfrontiersin.org.
Table 1: Inhibitory Concentrations of Phenylacetic Acid (PAA) and its Analogue against Fungal Spore Germination
| Compound | Target Organism | Inhibitory Concentration | Reference |
|---|---|---|---|
| Phenylacetic Acid (PAA) | Fusarium oxysporum f. sp. lycopersici | 0.25 mg/mL (complete inhibition) | nih.govfrontiersin.org |
| Methylphenyl Acetate (MPA) | Fusarium oxysporum f. sp. lycopersici | 20 mg/mL (complete inhibition) | nih.gov |
Investigation of Spectrum of Activity Against Various Pathogens
The antimicrobial spectrum of phenylacetic acid is broad, encompassing a range of plant and human pathogens. PAA has shown activity against various fungal species, including Alternaria mali, Botrytis cinerea, and Magnaporthe grisea koreascience.kr. In addition to its antifungal properties, PAA exhibits antibacterial activity against pathogens such as Pseudomonas syringae nih.gov. The antibacterial mechanism of PAA against Agrobacterium tumefaciens involves the destruction of cell membrane integrity, inhibition of protein synthesis, and disruption of cell metabolism nih.govresearchgate.net.
The introduction of different substituents on the phenyl ring can modulate the spectrum and potency of antimicrobial activity. For example, various N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae nih.govmdpi.com. These studies highlight the potential for developing potent and selective antimicrobial agents by modifying the structure of phenylacetic acid.
Investigations into Plant Physiological Effects (e.g., Auxin-like Activity, Root Growth Modulation)
Phenylacetic acid is recognized as a natural auxin, a class of plant hormones that play a crucial role in regulating plant growth and development oup.commdpi.com. The auxin-like activity of phenylacetic acid and its derivatives is a subject of ongoing research, with a focus on understanding their structure-activity relationships.
Assessment of Auxin Activity Compared to Indole-3-acetic Acid (IAA)
The auxin activity of phenylacetic acid is generally considered to be lower than that of the principal auxin, Indole-3-acetic acid (IAA) mdpi.comnih.gov. However, the relative activity can vary depending on the plant species and the specific biological response being measured. Studies on mono-substituted phenylacetic acids have shown that the position of the substituent on the phenyl ring significantly influences auxin activity, with the meta-position being particularly important for growth-promoting effects nih.gov.
While PAA generally exhibits lower activity in promoting cell elongation compared to IAA, in some instances, it has shown comparable or even greater effects on other developmental processes, such as lateral root formation mdpi.comnih.gov. This suggests that PAA and its analogues may have distinct roles in plant development.
Role in Lateral Root Induction and Root Growth Promotion
One of the well-documented auxin-like effects of phenylacetic acid is its ability to promote the formation of lateral and adventitious roots nih.govmdpi.comjst.go.jp. Application of PAA has been shown to enhance lateral root density in Arabidopsis nih.govnih.gov. The conversion of other compounds, such as 3-phenyllactic acid, to PAA within the plant has been linked to the promotion of auxin-responsive root growth nih.govjst.go.jp.
In chickpea (Cicer arietinum), PAA has been effectively used in tissue culture protocols to induce shoot bud formation and rooting of elongated shoots, demonstrating its utility in plant regeneration researchgate.net. The exogenous application of PAA has also been found to promote root hair growth in tobacco nih.gov.
Table 2: Effect of Phenylacetic Acid (PAA) on Root Development in Different Plant Species
| Plant Species | Observed Effect | Reference |
|---|---|---|
| Arabidopsis thaliana | Increased lateral root density | nih.govnih.gov |
| Adzuki bean (Vigna angularis) | Promotion of adventitious root growth (via conversion from 3-phenyllactic acid) | nih.gov |
| Chickpea (Cicer arietinum) | Induction of rooting in elongated shoots | researchgate.net |
| Tobacco (Nicotiana tabacum) | Promotion of root hair growth | nih.gov |
Involvement in Plant Defense Mechanisms
Beyond its role in growth and development, phenylacetic acid and its analogues are implicated in plant defense responses against pathogens biorxiv.orgresearchgate.net. Exogenous application of PAA has been shown to induce systemic resistance in tobacco against the bacterial soft-rot pathogen Pectobacterium carotovorum subsp. carotovorum nih.gov. This induced resistance is associated with the modulation of defense-related enzymes such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and polyphenol oxidase (PPO) nih.gov.
The antimicrobial properties of PAA itself contribute to its role in plant defense biorxiv.org. The interplay between the direct antimicrobial effects and the induction of host defense responses makes PAA and its derivatives interesting candidates for the development of novel plant protection agents. The presence of the methoxymethyl group in 2-[3-(Methoxymethyl)phenyl]acetic acid could potentially enhance its ability to induce plant defense mechanisms, a hypothesis that warrants further investigation.
Enzymatic Biotransformations and Metabolic Fate Studies (in relevant biological systems, e.g., plants, microbial cultures)
The metabolic fate of this compound, a substituted derivative of phenylacetic acid (PAA), has not been extensively documented in dedicated studies. However, insights into its potential biotransformation can be extrapolated from research on the metabolism of PAA and other xenobiotic carboxylic acids in plants and microbial cultures. These biological systems have evolved diverse enzymatic pathways to process aromatic compounds. nih.gov
In plants, xenobiotic metabolism typically occurs in three phases: modification, conjugation, and compartmentalization. nih.gov It is plausible that this compound would undergo a similar metabolic journey. The initial phase would likely involve enzymatic modification of the molecule. For instance, cytochrome P450 enzymes are known to catalyze a variety of reactions, including demethylation. researchgate.net The methoxymethyl group at the 3-position of the phenyl ring could be a target for such enzymatic action.
Microbial degradation of aromatic compounds is a well-established phenomenon. nih.gov Bacteria, in particular, possess sophisticated catabolic pathways for utilizing aromatic compounds as carbon sources. nih.gov The degradation of PAA in bacteria often commences with its activation to a coenzyme A (CoA) thioester, a reaction catalyzed by phenylacetate-CoA ligase. nih.gov Following this activation, the aromatic ring is typically opened through a series of enzymatic steps, leading to intermediates that can enter central metabolic pathways. nih.gov It is conceivable that this compound could be similarly processed by microbial systems capable of degrading substituted phenylacetic acids.
In the absence of direct experimental data for this compound, the formation of amino acid and sugar conjugates can be inferred from studies on its parent compound, PAA, in plants. Plants are known to conjugate xenobiotics and endogenous compounds with amino acids and sugars to increase their water solubility and facilitate transport and storage. nih.gov
Recent comprehensive studies on PAA metabolism in land plants have identified several amino acid conjugates. biorxiv.orgbiorxiv.orgresearchgate.net These include conjugates with aspartate (PAA-Asp) and glutamate (B1630785) (PAA-Glu), which have been found in transgenic Arabidopsis thaliana plants. biorxiv.orgresearchgate.net Furthermore, novel amide conjugates such as phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) have been discovered in pea and wheat. biorxiv.orgbiorxiv.orgresearchgate.net
In addition to amino acid conjugation, glycosylation is a major metabolic pathway for xenobiotics in plants. mdpi.comnih.gov Plant cell cultures have been shown to convert various phenolic compounds into their corresponding glycosides. mdpi.com A recent study also identified phenylacetyl-glucose (PAA-glc) as an endogenous metabolite in several plant species, including Arabidopsis, pea, and spruce. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that this compound could also be a substrate for glycosyltransferases, leading to the formation of its glucose conjugate.
The following table summarizes the known amino acid and sugar conjugates of the parent compound, phenylacetic acid, found in plants.
| Conjugate Type | Specific Metabolite | Plant Species |
| Amino Acid | Phenylacetyl-aspartate (PAA-Asp) | Arabidopsis thaliana |
| Amino Acid | Phenylacetyl-glutamate (PAA-Glu) | Arabidopsis thaliana |
| Amino Acid | Phenylacetyl-leucine (PAA-Leu) | Pea, Wheat |
| Amino Acid | Phenylacetyl-phenylalanine (PAA-Phe) | Pea, Wheat |
| Amino Acid | Phenylacetyl-valine (PAA-Val) | Pea, Wheat |
| Sugar | Phenylacetyl-glucose (PAA-glc) | Arabidopsis, Pea, Spruce |
The enzymes responsible for the biotransformation of this compound have not been specifically characterized. However, based on the metabolism of PAA and other substituted aromatic acids, several enzyme families are likely to be involved.
In microbial systems, the initial step of PAA degradation is catalyzed by phenylacetate-CoA ligase (PaaK) , which activates PAA to its CoA thioester. nih.gov This enzyme shows high specificity for PAA. nih.gov Subsequent steps in the bacterial PAA catabolic pathway involve a multicomponent monooxygenase and other enzymes that facilitate ring cleavage and further degradation. nih.gov
In plants, the conjugation of PAA with amino acids is mediated by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases . nih.gov These enzymes catalyze the ATP-dependent formation of amide bonds between phytohormones, including auxins like PAA, and amino acids. nih.govnih.gov Studies have shown that GH3 enzymes are capable of synthesizing various PAA-amino acid conjugates. biorxiv.orgresearchgate.net
The formation of sugar conjugates, specifically glucosides, is catalyzed by UDP-glycosyltransferases (UGTs) . nih.gov These enzymes are pivotal in the glycosylation of a wide array of plant secondary metabolites and xenobiotics. nih.govnih.gov The identification of PAA-glucose in plants strongly suggests the involvement of UGTs in PAA metabolism. biorxiv.orgbiorxiv.orgresearchgate.net
The following table provides a summary of enzymes likely involved in the metabolism of phenylacetic acid and its derivatives.
| Enzyme Family | Specific Enzyme(s) | Biological System | Metabolic Role |
| Ligases | Phenylacetate-CoA ligase (PaaK) | Bacteria | Activation of PAA to phenylacetyl-CoA |
| Acyl Acid Amido Synthetases | GRETCHEN HAGEN 3 (GH3) | Plants | Conjugation of PAA with amino acids |
| Glycosyltransferases | UDP-glycosyltransferases (UGTs) | Plants | Conjugation of PAA with sugars (glucose) |
| Monooxygenases | Cytochrome P450 | Plants, Microbes | Potential demethylation and hydroxylation |
Exploration of Specific Molecular Target Interactions and Mechanisms of Action (e.g., enzyme modulation, receptor binding for analogues)
Direct experimental evidence for the specific molecular targets of this compound is not available in the current literature. However, computational and experimental studies on PAA and its derivatives provide a framework for understanding its potential molecular interactions.
Molecular docking studies have been employed to investigate the binding of PAA derivatives to various biological targets, including enzymes and proteins. jspae.comresearchgate.net For example, substituted PAAs have been shown to interact with the active sites of enzymes like Pim kinase and urease, suggesting a potential for enzyme inhibition. jspae.comresearchgate.net These studies indicate that the position of substituents on the phenyl ring (ortho, meta, or para) significantly influences the binding affinity and interaction modes. jspae.comresearchgate.net Specifically, meta-substituted PAAs have demonstrated superior binding interactions in some cases. researchgate.net Given that this compound is a meta-substituted derivative, it is plausible that it could exhibit inhibitory activity against certain enzymes.
In the context of plant biology, PAA is recognized as a natural auxin, a class of plant hormones that regulate various aspects of growth and development. wikipedia.orgnih.gov The mechanism of auxin action involves its perception by specific receptors, primarily the TIR1/AFB family of F-box proteins, which leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. nih.gov PAA has been shown to regulate the same set of auxin-responsive genes as the primary auxin, indole-3-acetic acid (IAA), through the TIR1/AFB pathway in Arabidopsis. nih.gov This indicates that PAA and its analogues can function as signaling molecules by interacting with the auxin receptor complex. The conversion of related compounds like 3-phenyllactic acid to PAA in plants further supports the role of PAA in auxin signaling pathways. nih.gov
The table below summarizes potential molecular targets and mechanisms of action for phenylacetic acid and its analogues based on available research.
| Potential Molecular Target | Organism/System | Potential Mechanism of Action |
| Pim Kinase | N/A (in silico) | Enzyme Inhibition |
| Urease | N/A (in silico) | Enzyme Inhibition |
| TIR1/AFB Auxin Receptors | Plants | Receptor Binding and Activation of Auxin Signaling |
In Vitro Cellular Assays and Mechanistic Elucidations (excluding human-derived cells/trials)
Specific in vitro cellular studies on non-human cells for this compound are not documented in the available scientific literature. Research on the cellular effects of this particular compound is lacking.
However, studies on the parent compound, phenylacetic acid, and other carboxylic acids provide some context for its potential biological activities at the cellular level. For instance, PAA isolated from Bacillus megaterium has demonstrated antibacterial activity against Agrobacterium tumefaciens. nih.gov Mechanistic studies revealed that PAA can disrupt cell membrane integrity, alter cell structure, and inhibit protein synthesis in bacteria. nih.gov It has also been shown to affect the activity of key enzymes in the tricarboxylic acid cycle, thereby impacting cellular metabolism. nih.gov
While these findings pertain to the parent compound, they suggest that substituted phenylacetic acids like this compound could also possess bioactivity that could be explored in in vitro cellular assays using relevant microbial or plant cell systems. The nature and potency of such activity would likely be influenced by the methoxymethyl substitution on the phenyl ring.
Applications and Translational Prospects in Chemical Sciences
2-[3-(Methoxymethyl)phenyl]acetic Acid as a Versatile Chemical Building Block in Organic Synthesis
This compound is a valuable bifunctional molecule for organic synthesis, offering two distinct reactive sites: the carboxylic acid group and the methoxymethyl group attached to the phenyl ring. The carboxylic acid moiety can readily undergo a variety of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the straightforward incorporation of the 3-(methoxymethyl)phenylacetyl group into larger, more complex molecular architectures.
The presence of the methoxymethyl group provides an additional point for chemical modification. The ether linkage can be cleaved under specific conditions to yield a hydroxymethyl group, which can then be further functionalized. This versatility makes this compound a useful starting material for the synthesis of a wide range of compounds. For instance, it can serve as a key intermediate in the preparation of substituted isoxazole (B147169) derivatives, which are important scaffolds in medicinal chemistry. The strategic manipulation of both the carboxylic acid and the methoxymethyl group allows for the systematic exploration of chemical space and the generation of diverse molecular libraries.
The utility of phenylacetic acid derivatives as building blocks is well-established in the synthesis of pharmaceuticals. mdpi.com For example, they are integral components of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. mdpi.com The structural motif of this compound, with its specific substitution pattern, offers a unique scaffold for the development of novel compounds with potentially interesting biological activities.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Amidation | Amide |
| Carboxylic Acid | Reduction | Alcohol |
| Methoxymethyl | Ether Cleavage | Hydroxymethyl |
Rational Design of Biologically Active Compounds Incorporating the 3-(Methoxymethyl)phenylacetate Scaffold for Medicinal Chemistry Research
The 3-(methoxymethyl)phenylacetate scaffold serves as a promising framework for the rational design of new therapeutic agents. By strategically modifying this core structure, medicinal chemists can develop compounds that target specific biological pathways with high affinity and selectivity. The design process often involves the use of bioisosteric replacements and the introduction of various pharmacophores to optimize the drug-like properties of the lead compound.
A notable application of similar phenylacetate (B1230308) scaffolds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, analogues of celecoxib, a well-known COX-2 inhibitor, have been synthesized using phenylacetic acid derivatives. nih.govmdpi.comresearchgate.netresearchgate.net The 3-(methoxymethyl)phenylacetate moiety can be envisioned as a key component in novel COX-2 inhibitors, where the methoxymethyl group could potentially interact with specific residues in the enzyme's active site, thereby enhancing binding affinity and selectivity.
Furthermore, the 3-(methoxymethyl)phenylacetate scaffold can be incorporated into molecules designed to inhibit other enzymes or to modulate the activity of receptors. The principles of structure-activity relationship (SAR) studies can guide the modification of the scaffold to improve potency and reduce off-target effects. For example, the carboxylic acid group can be converted to various amides or esters to explore interactions with different biological targets. The methoxymethyl group can also be replaced with other substituents to fine-tune the electronic and steric properties of the molecule. This systematic approach to drug design, centered on the 3-(methoxymethyl)phenylacetate core, holds significant potential for the discovery of new and effective medicines.
Table 2: Examples of Bioactive Scaffolds with Phenylacetate Cores
| Scaffold | Target | Therapeutic Area |
| Celecoxib Analogue | COX-2 | Anti-inflammatory |
| Pyrrole-based derivatives | Various enzymes and receptors | Diverse therapeutic areas |
| Phenoxyacetic acid derivatives | COX-2 | Anti-inflammatory |
Development of Novel Materials and Reagents
The unique chemical structure of this compound also lends itself to the development of novel materials and reagents with specialized properties. The presence of both a carboxylic acid and an ether functional group allows for its use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, where the methoxymethyl group could influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength.
In the field of coordination chemistry, this compound can act as a ligand for metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. semanticscholar.org The carboxylic acid group can coordinate to metal centers, while the methoxymethyl group could participate in weaker interactions or be available for post-synthetic modification. The resulting materials could have applications in areas such as gas storage, catalysis, and sensing.
Furthermore, the reactivity of the carboxylic acid group allows for the immobilization of this compound onto solid supports, creating functionalized materials for various applications. For instance, it could be attached to a resin for use in solid-phase synthesis or as a scavenger resin to remove specific reagents from a reaction mixture. The development of such novel materials and reagents based on this versatile building block opens up new avenues for innovation in materials science and chemical technology.
Implications for Agricultural Chemistry and Plant Biotechnology Research
In the realm of agricultural chemistry, phenylacetic acid (PAA) is recognized as a naturally occurring plant auxin, a class of hormones that regulate plant growth and development. mdpi.comnih.gov PAA and its derivatives can influence various physiological processes in plants, including cell elongation, root formation, and fruit development. nih.gov Research into the specific effects of this compound on different plant species could reveal its potential as a plant growth regulator. The methoxymethyl substitution may alter its biological activity, uptake, and transport within the plant compared to unsubstituted PAA, potentially leading to more targeted and effective applications in agriculture.
Beyond its role as a potential plant growth regulator, derivatives of phenylacetic acid have also been investigated for their use as herbicides and fungicides. google.com The 3-(methoxymethyl)phenylacetate scaffold could be a starting point for the synthesis of new crop protection agents. By introducing different functional groups onto this scaffold, it may be possible to develop compounds with selective activity against specific weeds or plant pathogens while exhibiting low toxicity to crops and the environment. The exploration of this compound and its derivatives in agricultural chemistry and plant biotechnology could contribute to the development of sustainable and efficient agricultural practices.
Future Research Directions and Unaddressed Challenges
Development of Chemoenzymatic or Biocatalytic Synthetic Routes for Enantiopure 2-[3-(Methoxymethyl)phenyl]acetic Acid
The current synthetic routes to phenylacetic acid derivatives often rely on traditional chemical methods. However, the growing demand for sustainable and highly selective chemical processes highlights the need for greener alternatives. Biocatalysis, which uses enzymes for organic synthesis, and chemoenzymatic methods, which combine enzymatic and conventional chemical steps, offer significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. rjeid.comuni-graz.at
A significant unaddressed challenge is the development of synthetic routes for enantiopure forms of chiral analogues of this compound. Enantiopure compounds are crucial in pharmaceuticals and agrochemicals, as different stereoisomers can have vastly different biological activities. Biocatalytic approaches, such as the use of imine reductases (IREDs), ω-transaminases (ω-TAs), or hydrolases, have proven effective for producing enantiomerically enriched molecules. manchester.ac.uknih.gov For instance, enzymatic cascades have been successfully designed to convert L-phenylalanine into phenylacetic acid (PAA) with high conversion rates. nih.gov Future research should focus on identifying or engineering enzymes capable of acting on precursors of this compound to produce specific stereoisomers of its chiral derivatives, thereby enabling more targeted and effective applications. researchgate.net
Advanced Spectroscopic Characterization of Complex Formations Involving the Compound
Understanding how this compound interacts with other molecules, such as metal ions or biological macromolecules, is crucial for elucidating its mechanism of action and potential applications. While basic characterization is available, advanced spectroscopic studies on its complex formations are lacking. Techniques like Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy, combined with thermal analyses, have been effectively used to characterize the structure and stability of metal complexes with other organic ligands. mtu.edumdpi.com
A key future direction would be to synthesize and characterize complexes of this compound with various metal ions. Computational methods, such as Density Functional Theory (DFT), could be employed to complement experimental data, providing insights into the stability and electronic structure of these complexes. mtu.edu Furthermore, advanced mass spectrometry techniques can provide data on the compound's properties, such as its predicted collision cross-section values for different adducts, which can help in its identification and structural analysis. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 181.08592 | 137.0 |
| [M+Na]+ | 203.06786 | 144.4 |
| [M-H]- | 179.07136 | 139.5 |
| [M+NH4]+ | 198.11246 | 156.4 |
| [M+K]+ | 219.04180 | 142.9 |
| This table is based on predicted data and illustrates the type of information that can be obtained through advanced mass spectrometry. uni.lu |
Integrated Omics Approaches for Comprehensive Understanding of Biological Responses (e.g., Transcriptomics, Proteomics in plants)
The biological effects of this compound, particularly in complex systems like plants, are not well understood. Integrated 'omics' technologies offer a powerful, systems-level approach to unravel these effects. nih.govmdpi.com Transcriptomics can reveal changes in gene expression, while proteomics identifies alterations in protein levels, providing a comprehensive picture of the cellular response to the compound. nih.gov
Future research should apply these techniques to understand how plants or other organisms respond to treatment with this compound. For example, comparative transcriptomic and proteomic analyses could identify key genes, proteins, and metabolic pathways that are activated or suppressed by the compound. nih.govresearchgate.net This approach can elucidate its mode of action, identify potential toxicity, and discover novel applications, such as its use as a plant growth regulator. rsc.orgmdpi.com Integrating multi-omics data can connect the genotypic changes to phenotypic traits, offering a holistic view of the compound's biological impact. nih.gov
Exploration of Novel Therapeutic or Agrochemical Applications through Derivatization and Analogue Synthesis
Phenylacetic acid and its derivatives are building blocks for numerous drugs and possess a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.com This suggests that this compound is a promising scaffold for the development of new therapeutic agents or agrochemicals.
A crucial future direction is the systematic synthesis and screening of derivatives and analogues of the parent compound. mdpi.com By modifying the core structure—for example, by creating esters, amides, or introducing different functional groups—new compounds with enhanced or entirely novel bioactivities can be discovered. researchgate.net For instance, the synthesis of hetaryl sulfonamides and benzimidazole (B57391) derivatives has led to compounds with significant inhibitory profiles against various enzymes or potent activity against cancer cells. nih.govresearchgate.net A focused research program on the derivatization of this compound could yield novel candidates for pharmaceuticals or next-generation pesticides.
Addressing Stereochemical Aspects in Synthesis and Bioactivity of Chiral Analogues
While this compound itself is achiral, many of its potential derivatives and analogues could contain stereocenters. The stereochemistry of a molecule is often a critical determinant of its biological activity. mdpi.com Different enantiomers of a chiral compound can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy and safety.
Therefore, a significant unaddressed challenge is the stereocontrolled synthesis of chiral analogues of this compound and the subsequent evaluation of the biological activities of the individual stereoisomers. researchgate.net Future research must focus on developing asymmetric synthesis methods to produce enantiomerically pure compounds. This will allow for a clear understanding of the structure-activity relationship (SAR) and help identify the most potent and selective isomer for a specific therapeutic or agrochemical application. Investigating these stereochemical aspects is essential for optimizing the design of new, effective, and safe chemical agents based on the this compound scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(Methoxymethyl)phenyl]acetic acid?
- Methodological Answer :
- Friedel-Crafts Alkylation : React 3-methoxymethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize reaction time and temperature (typically 60–80°C) to enhance yield .
- Ester Hydrolysis : Synthesize the methyl ester derivative first via acid-catalyzed esterification (using H₂SO₄ or HCl in methanol), followed by saponification with NaOH to yield the free acid .
- Purity Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points (expected range: 70–75°C based on analogous compounds) .
Q. How should researchers characterize this compound’s structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the methoxymethyl group (δ ~3.3 ppm, singlet) and acetic acid moiety (δ ~3.6 ppm, singlet for CH₂; δ ~12.5 ppm, broad for COOH) .
- FT-IR : Confirm the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and methoxymethyl (C-O-C: ~1100 cm⁻¹) groups .
- Melting Point Analysis : Compare observed mp (e.g., 71–73°C) with literature values for analogous phenylacetic acids .
Q. What are the stability considerations for handling and storage?
- Key Findings :
- Storage Conditions : Store in a cool (<25°C), dry environment; moisture-sensitive due to the carboxylic acid group. Use desiccants in sealed containers .
- Incompatibilities : Avoid strong oxidizing agents (e.g., KMnO₄) and bases, which may degrade the methoxymethyl group or carboxylate the acid .
Advanced Research Questions
Q. How can contradictory data on physicochemical properties (e.g., melting points) be resolved?
- Resolution Strategies :
- Differential Scanning Calorimetry (DSC) : Use high-purity samples to determine exact thermal transitions. For example, discrepancies in mp (e.g., 71–73°C vs. 122–125°C for positional isomers) can arise from polymorphism; DSC can identify crystalline forms .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Methoxyphenylacetic acid, mp 71–73°C) to contextualize results .
Q. What reaction pathways are feasible for functionalizing the methoxymethyl group?
- Experimental Design :
- Demethylation : Treat with BBr₃ in dichloromethane to convert methoxymethyl to hydroxymethyl, enabling further derivatization (e.g., esterification) .
- Oxidation : Use KMnO₄ in acidic conditions to oxidize the methoxymethyl side chain to a carboxylic acid, yielding a dicarboxylic acid derivative .
- Substitution Reactions : Replace the methoxy group with halides (e.g., HI in acetic acid) for nucleophilic substitution studies .
Q. How can synthetic yields be optimized for scale-up?
- Optimization Parameters :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve Friedel-Crafts efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and reduce side products .
- Flow Chemistry : Implement microreactors for precise temperature control and faster reaction kinetics, as demonstrated in analogous ester syntheses .
Q. What strategies are recommended for assessing biological activity?
- Methodological Framework :
- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays to evaluate activity, referencing protocols for structurally related phenolic acids .
- Enzyme Inhibition Studies : Screen against COX-2 or lipoxygenase using UV-Vis spectroscopy, given the anti-inflammatory potential of phenylacetic acid derivatives .
Contradiction Analysis
- Example : Discrepancies in reported melting points may stem from impurities or isomerization. Use recrystallization (ethanol/water) and HPLC (>98% purity) to standardize samples before characterization .
Theoretical Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
